2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide
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Overview
Description
2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a phenylacetamide core with a methyl(prop-2-yn-1-yl)amino substituent, which contributes to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide typically involves the reaction of phenylacetic acid derivatives with methyl(prop-2-yn-1-yl)amine under controlled conditions. One common method includes the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in anhydrous solvents like dichloromethane or acetonitrile, and the reaction temperature is maintained at room temperature to avoid decomposition of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, elevated temperature and pressure.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine, room temperature.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
N-benzylprop-2-yn-1-amine: Shares the prop-2-yn-1-yl group but differs in the presence of a benzyl substituent instead of the phenylacetamide core.
Propargylamine: Contains the prop-2-yn-1-yl group but lacks the phenylacetamide structure.
Uniqueness
2-[Methyl(prop-2-yn-1-yl)amino]-2-phenylacetamide is unique due to its combination of the phenylacetamide core and the methyl(prop-2-yn-1-yl)amino substituent, which imparts distinct reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
2-[methyl(prop-2-ynyl)amino]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-9-14(2)11(12(13)15)10-7-5-4-6-8-10/h1,4-8,11H,9H2,2H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMMNKOASUNQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(C1=CC=CC=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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